molecular formula C6H5F3N2O2 B3029309 Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 61859-96-9

Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B3029309
CAS RN: 61859-96-9
M. Wt: 194.11
InChI Key: QWSUIVAZSMPWAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied . The title compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The suitable reaction conditions were found as follows . The condensation reaction was carried out at 4045℃ for 5 h . During acylation, TEA was used as acid-capturer, trifluoroacetyl chloride was used to replace phosgene as acylating reagent . The cyclization reaction was carried out in a mixed solvent of methanol and water .

Scientific Research Applications

Synthesis of Fluorinated Pyrazoles

Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been utilized in the synthesis of fluorinated pyrazoles. Direct trifluoromethylation of 1,3-dicarbonyl compounds, including the synthesis of 4-(Trifluoromethyl)pyrazole derivatives and 5-fluoropyrazole-4-carboxylates, is a key application of this compound (Ohtsuka et al., 2012).

Development of Antimicrobial Agents

The compound has been instrumental in developing new antimicrobial agents. The synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds highlights its role in creating potential antimicrobial agents through a Vilsmeier–Haack reaction approach (Bhat et al., 2016).

Creation of Difluoromethyl Derivatives

The compound has been used in the synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, showing its versatility in creating various fluorinated derivatives (Li-fen, 2013).

Exploration of Biological Properties

Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of this compound, includes combined experimental and theoretical studies, indicating its significance in understanding the biological properties of pyrazole derivatives (Viveka et al., 2016).

Antifungal Applications

Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides synthesized from this compound have shown significant antifungal activities, showcasing its potential in developing antifungal agents (Du et al., 2015).

Fluorescent Molecule Development

The compound is key in synthesizing trifluoromethylated pyrazolo[1,5-a]pyrimidines and tetrazine derivatives, with some found to be novel fluorescent molecules, highlighting its utility in fluorescent molecule development (Wu et al., 2006).

In Vivo Nematocidal Evaluation

Studies on novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, prepared from this compound, have shown promising results in nematocidal activities, emphasizing its potential in agrochemical applications (Zhao et al., 2017).

Coordination Polymer Construction

The compound has been used in synthesizing bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which are integral in constructing d10 metal coordination polymers, showcasing its role in coordination chemistry (Cheng et al., 2017).

Safety and Hazards

“Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-13-5(12)3-2-10-11-4(3)6(7,8)9/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSUIVAZSMPWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728645
Record name Methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61859-96-9
Record name Methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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